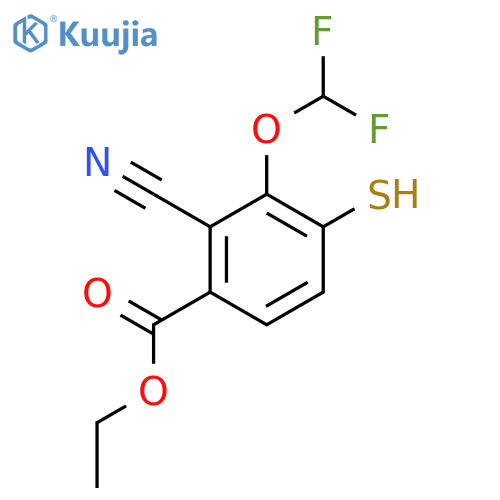

Cas no 1805643-05-3 (Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate)

1805643-05-3 structure

商品名:Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate

CAS番号:1805643-05-3

MF:C11H9F2NO3S

メガワット:273.255868673325

CID:4796289

Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate

-

- インチ: 1S/C11H9F2NO3S/c1-2-16-10(15)6-3-4-8(18)9(7(6)5-14)17-11(12)13/h3-4,11,18H,2H2,1H3

- InChIKey: DXOQEUOLVOENBJ-UHFFFAOYSA-N

- ほほえんだ: SC1C=CC(C(=O)OCC)=C(C#N)C=1OC(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 344

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 60.3

Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018583-1g |

Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate |

1805643-05-3 | 97% | 1g |

1,460.20 USD | 2021-05-31 |

Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

1805643-05-3 (Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬